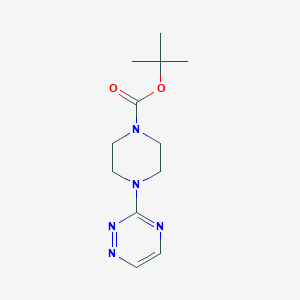

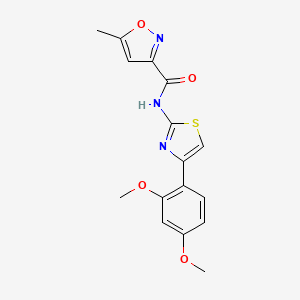

Tert-butyl 4-(1,2,4-triazin-3-yl)piperazine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "Tert-butyl 4-(1,2,4-triazin-3-yl)piperazine-1-carboxylate" is a nitrogenous organic molecule that is part of a broader class of compounds featuring a piperazine ring with a tert-butyl carboxylate moiety. These compounds are of interest due to their potential applications in medicinal chemistry and as intermediates in the synthesis of biologically active molecules.

Synthesis Analysis

The synthesis of related tert-butyl piperazine-1-carboxylate derivatives has been reported in several studies. For instance, a compound with a similar structure, tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, was synthesized using a low-cost amination process involving CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively, yielding a 52% yield . Another related compound, tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, was synthesized through a multi-step process starting from commercially available piperidin-4-ylmethanol, with a high total yield of 71.4% . These methods demonstrate the feasibility of synthesizing tert-butyl piperazine derivatives through various chemical reactions.

Molecular Structure Analysis

The molecular structure of tert-butyl piperazine derivatives has been characterized using techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and mass spectrometry (MS). For example, the crystal structure of a related compound showed that the piperazine ring adopts a chair conformation, and the molecule forms chains in the crystal via C-H...O hydrogen bonds . Density functional theory (DFT) calculations have been used to optimize the molecular structure and compare it with XRD data, providing insights into the electronic structure of these compounds .

Chemical Reactions Analysis

The tert-butyl piperazine-1-carboxylate derivatives participate in various chemical reactions, serving as intermediates in the synthesis of more complex molecules. For example, they have been used in the synthesis of small molecule anticancer drugs and biologically active benzimidazole compounds . The presence of reactive functional groups, such as the carboxylate and the piperazine nitrogen atoms, allows for further functionalization and the formation of diverse chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperazine derivatives have been explored through spectroscopic and computational methods. Infrared spectroscopy (FT-IR), NMR, and MS have been employed to confirm the structures of synthesized compounds . Computational studies, including DFT, molecular electrostatic potential (MEP), and frontier molecular orbital (FMO) analyses, have revealed additional physicochemical properties, such as electronic distribution and reactivity .

科学的研究の応用

Synthesis and Characterization

- Tert-butyl 4-(1,2,4-triazin-3-yl)piperazine-1-carboxylate and its derivatives are often synthesized and characterized for their structural and chemical properties. For example, Sanjeevarayappa et al. (2015) synthesized a related compound and characterized it using various spectroscopic methods, confirming its structure through X-ray diffraction studies (Sanjeevarayappa et al., 2015). Similar studies were conducted by Kulkarni et al. (2016) for two derivatives of N-Boc piperazine (Kulkarni et al., 2016).

Biological Evaluation

- These compounds are evaluated for potential biological activities. The compound synthesized by Sanjeevarayappa et al. showed moderate anthelmintic activity (Sanjeevarayappa et al., 2015). Kulkarni et al. found that their synthesized compounds exhibited moderate antibacterial and antifungal activities (Kulkarni et al., 2016).

Molecular Structure Analysis

- Research also focuses on the detailed molecular structure analysis of these compounds. Mamat et al. (2012) reported the crystal and molecular structure of a tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate (Mamat et al., 2012).

Development of Novel Chemistry and Reagents

- The unique chemistry of such compounds leads to the development of new synthetic methods and reagents. For example, Yamada et al. (2016) developed a new tert-butylating reagent using a triazine base (Yamada et al., 2016).

Application in Material Science

- In the field of material science, these compounds are investigated for their properties and potential applications. Praveen et al. (2021) studied a novel heterocyclic compound's anticorrosive activity for carbon steel in a corrosive environment (Praveen et al., 2021).

Pharmaceutical and Medicinal Chemistry

- In pharmaceutical research, derivatives of tert-butyl 4-(1,2,4-triazin-3-yl)piperazine-1-carboxylate are synthesized and evaluated for potential medicinal applications. Zhang et al. (2018) synthesized a compound as an intermediate for small molecule anticancer drugs (Zhang et al., 2018).

特性

IUPAC Name |

tert-butyl 4-(1,2,4-triazin-3-yl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N5O2/c1-12(2,3)19-11(18)17-8-6-16(7-9-17)10-13-4-5-14-15-10/h4-5H,6-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUPQEXQKBNTFLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CN=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(1,2,4-triazin-3-yl)piperazine-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2551100.png)

![2-[(5-bromopyridin-3-yl)oxy]-N-(1-cyano-1-methylethyl)acetamide](/img/structure/B2551101.png)

![2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2551103.png)

![N-[[4-(2,3-dimethylphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2551111.png)

![2-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,3-dihydro-1H-imidazole-4-carboxamide](/img/structure/B2551114.png)

![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2551119.png)

![2-[[4-(3-chloro-4-methylphenyl)-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2551120.png)